

α -Ca(BH₄)₂ to β -Ca(BH₄)₂ phase transition temperature

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Compound of Interest

Compound Name: Calcium borohydride

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An In-depth Technical Guide to the α -Ca(BH₄)₂ to β -Ca(BH₄)₂ Phase Transition

This technical guide provides a comprehensive overview of the phase transition between the alpha (α) and beta (β) polymorphs of **calcium borohydride** (Ca(BH₄)₂). The document is intended for researchers, scientists, and professionals in materials science and drug development, with a focus on the thermal properties and characterization of this complex hydride.

Calcium borohydride is a promising material for hydrogen storage due to its high gravimetric hydrogen density of 11.5 wt% (theoretical).[1] Understanding the behavior of its different crystalline forms, or polymorphs, and the transitions between them is critical for its practical application. The two most common phases are the low-temperature α -phase and the high-temperature β -phase.[1][2] The transition between these phases is a key thermal event that influences the material's stability and hydrogen release characteristics.

Data on α -Ca(BH₄)₂ to β -Ca(BH₄)₂ Phase Transition

The transition temperature from the α -phase to the β -phase of Ca(BH₄)₂ has been reported across a range of values, which is often dependent on the experimental method, sample preparation, and heating conditions. Several studies also identify an intermediate α' phase.

Reported Transition Temperature	Experimental Method	Notes	Source
~170 °C (443 K)	Differential Scanning Calorimetry (DSC)	Upon heating, an endothermic peak is observed corresponding to the α to β transition.	[3][4]
~167 °C (440 K)	Not Specified	Stated as the temperature at which the β -phase becomes dominant.	[1][2]
~160 °C (433 K)	Synchrotron Powder X-ray Diffraction (SR-PXD)	The α -phase transforms to the β -phase at approximately this temperature. At 433 K, a sample contained 94.2% β -phase.	[5]
320–330 °C (593-603 K)	Anelastic Spectroscopy	This represents the $\alpha' \rightarrow \beta$ transformation, following an initial $\alpha \rightarrow \alpha'$ transition at 180-220 °C. The transformations were noted to be irreversible upon cooling.	[1][2]
~222 °C (495 K)	In-situ Synchrotron Powder Diffraction	A second-order $\alpha \rightarrow \alpha'$ transition is reported. Further heating leads to the formation of the β -phase.	[1][4]

Experimental Protocols

The determination of the phase transition temperature of $\text{Ca}(\text{BH}_4)_2$ involves several advanced analytical techniques. The most common methods cited in the literature are Differential Scanning Calorimetry (DSC) and in-situ X-ray Diffraction (XRD), particularly using a synchrotron source.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.

- Principle: When the $\text{Ca}(\text{BH}_4)_2$ sample undergoes a phase transition, it either absorbs (endothermic) or releases (exothermic) heat. This results in a peak in the DSC thermogram. The transition from $\alpha\text{-Ca}(\text{BH}_4)_2$ to $\beta\text{-Ca}(\text{BH}_4)_2$ is observed as an endothermic peak.[\[4\]](#)
- Methodology:
 - A small, hermetically sealed sample of $\text{Ca}(\text{BH}_4)_2$ is placed in the DSC instrument alongside an empty reference pan.
 - The sample and reference are heated at a constant rate (e.g., 5 K/min) under a controlled atmosphere, such as helium gas flow or a static hydrogen pressure.[\[5\]](#)[\[6\]](#)
 - The DSC instrument records the heat flow to the sample relative to the reference as a function of temperature.
 - The onset or peak temperature of the endothermic event in the resulting DSC trace is identified as the phase transition temperature.[\[3\]](#)

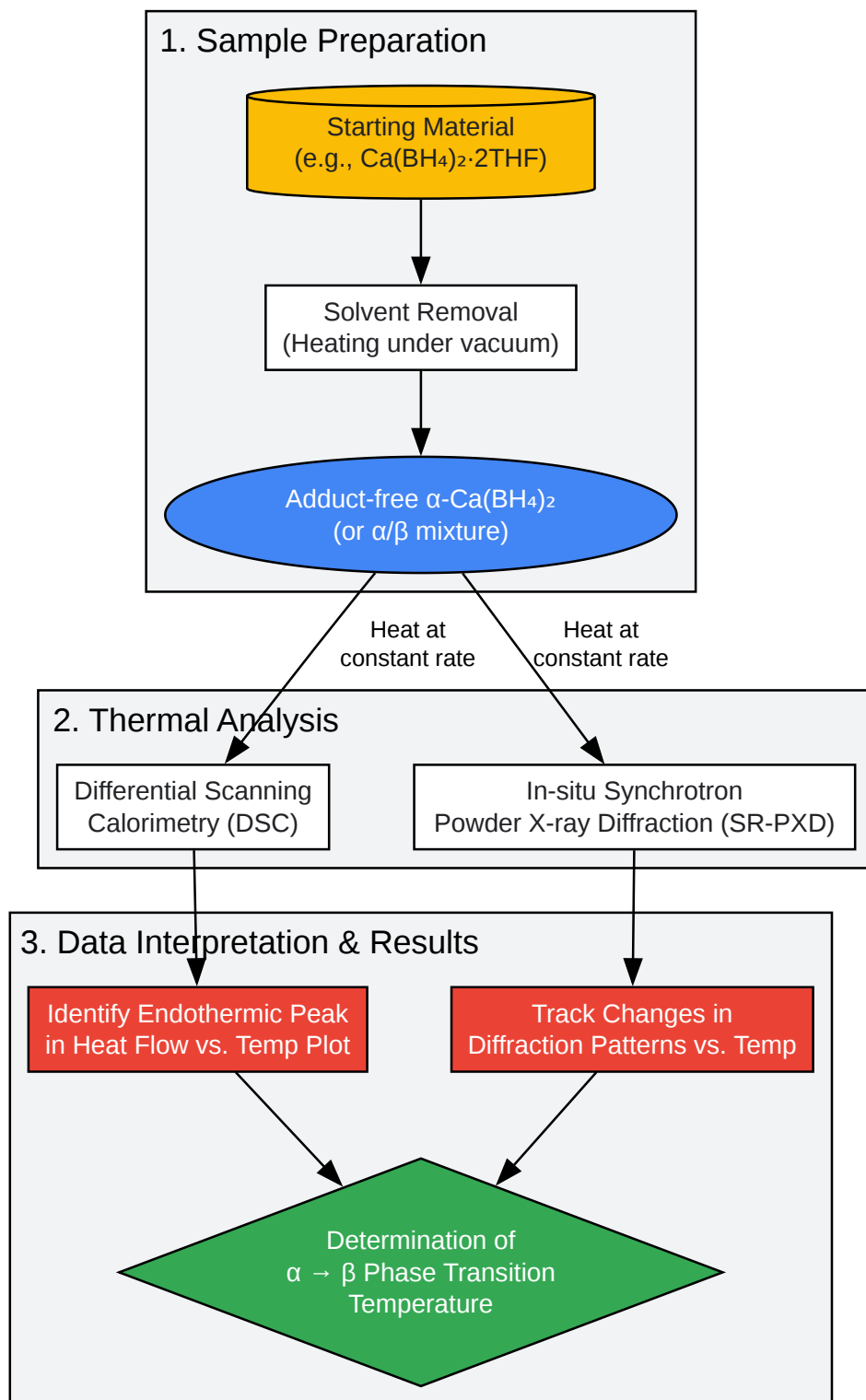
In-situ Synchrotron Radiation Powder X-ray Diffraction (SR-PXD)

In-situ SR-PXD is a powerful technique that allows for the real-time monitoring of crystal structure changes as a function of temperature or pressure.[\[1\]](#)

- Principle: X-rays are diffracted by the crystalline lattice of the material, producing a unique diffraction pattern for each polymorph. By collecting diffraction patterns while heating the sample, the disappearance of peaks corresponding to the α -phase and the appearance of peaks for the β -phase can be observed directly.
- Methodology:
 - A powdered sample of $\text{Ca}(\text{BH}_4)_2$ is loaded into a capillary or a specialized cell that allows for precise temperature and atmosphere control.^[1]
 - The sample is placed in the path of a high-intensity synchrotron X-ray beam.
 - The sample is heated at a controlled rate (e.g., 60-120 K/h).^[7]
 - Diffraction patterns are collected continuously or at set temperature intervals throughout the heating process.^[7]
 - The resulting series of diffraction patterns is analyzed to identify the temperatures at which the characteristic peaks of the α -phase diminish and those of the β -phase emerge and grow, thus determining the transition temperature range.^[5] Rietveld refinement can be used to quantify the weight fraction of each phase at different temperatures.^[5]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the phase transition temperature of $\text{Ca}(\text{BH}_4)_2$ using the primary experimental techniques described.



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